molecular formula C20H17N5OS B2429522 N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034571-51-0

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2429522
CAS No.: 2034571-51-0
M. Wt: 375.45
InChI Key: KZFWUAVWBATLDO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a thiophene ring, and a pyrimidine core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Synthesis of the Thiophene Ring: The thiophene ring can be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a dehydrating agent.

    Construction of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling Reactions: The final step involves coupling the indene, thiophene, and pyrimidine fragments using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alkanes or amines

    Substitution: Formation of substituted pyrimidines

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway.

    Material Science: The compound’s electronic properties, such as its ability to conduct electricity or absorb light, are crucial for its use in materials like organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with a thiophene ring at a different position.

    N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-12-21-10-16(20-24-18(25-26-20)14-8-9-27-11-14)19(22-12)23-17-7-6-13-4-2-3-5-15(13)17/h2-5,8-11,17H,6-7H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFWUAVWBATLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCC3=CC=CC=C23)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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